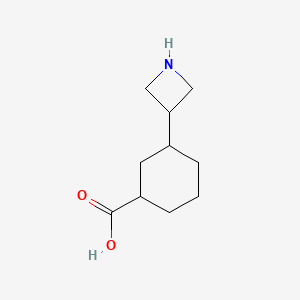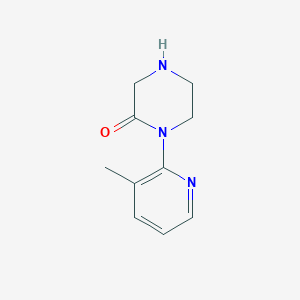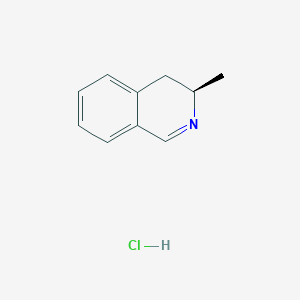
3-(Azetidin-3-yl)cyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(azetidin-3-yl)cyclohexane-1-carboxylic acid is a heterocyclic compound containing a four-membered azetidine ring attached to a cyclohexane ring with a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azetidin-3-yl)cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or azetidinones.
Attachment to Cyclohexane Ring: The azetidine ring is then attached to a cyclohexane ring through various coupling reactions, such as nucleophilic substitution or addition reactions.
Introduction of Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions or by using carboxylation reagents.
Industrial Production Methods
Industrial production methods for 3-(azetidin-3-yl)cyclohexane-1-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes, use of catalysts, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(azetidin-3-yl)cyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as carboxylates or carbonyl compounds.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The azetidine ring and cyclohexane ring can participate in substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylates, alcohols, amines, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-(azetidin-3-yl)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(azetidin-3-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(azetidin-3-yl)cyclobutane-1-carboxylic acid
- cis-3-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid
- cis-3-(3-fluorobenzoyl)cyclohexane-1-carboxylic acid
- cis-3-(3-chlorobenzoyl)cyclohexane-1-carboxylic acid
Uniqueness
3-(azetidin-3-yl)cyclohexane-1-carboxylic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the azetidine ring and the cyclohexane ring with a carboxylic acid group makes it a versatile compound with diverse applications.
Propiedades
Fórmula molecular |
C10H17NO2 |
|---|---|
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
3-(azetidin-3-yl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H17NO2/c12-10(13)8-3-1-2-7(4-8)9-5-11-6-9/h7-9,11H,1-6H2,(H,12,13) |
Clave InChI |
QVUVTJSWNGAQBX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC(C1)C(=O)O)C2CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-Dimethyl-1-(1,4-dioxaspiro[4.4]nonan-7-yl)methanamine](/img/structure/B11907920.png)

![6,7-Dihydro-5H-thiazolo[4,5-f]indol-2-amine](/img/structure/B11907927.png)
![2,3-Dihydropyrido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B11907931.png)
![2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B11907932.png)
![6-Benzyl-4-oxa-5-azaspiro[2.4]hept-5-ene](/img/structure/B11907941.png)



![7-Chloro-2,3-dimethylpyrazolo[1,5-A]pyrimidine](/img/structure/B11907956.png)

![1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-4-ol](/img/structure/B11907968.png)

